2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid

Description

Chemical Identity and Nomenclature

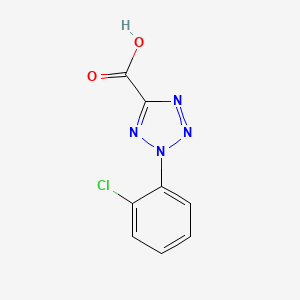

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid (CAS: 1368525-24-9) is a heterocyclic compound characterized by a tetrazole ring fused with a carboxylic acid group and a 2-chlorophenyl substituent. Its molecular formula is C₈H₅ClN₄O₂, with a molecular weight of 224.61 g/mol. The IUPAC name derives from the tetrazole ring’s substitution pattern: the 2-position is occupied by a 2-chlorophenyl group, while the 5-position features a carboxylic acid moiety. The SMILES notation (ClC₁=C(C=CC=C₁)N₂N=C(N=N₂)C(=O)O) underscores its structural connectivity, highlighting the tetrazole core’s nitrogen-rich architecture.

Structurally, the compound exists in the 2H-tautomeric form, where the tetrazole ring adopts a planar configuration with delocalized π-electrons. This tautomerism influences its electronic properties, as the 2H-form stabilizes negative charge distribution across the ring, enhancing its capacity for hydrogen bonding and dipole interactions. The 2-chlorophenyl group introduces steric and electronic effects, modulating solubility and reactivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅ClN₄O₂ | |

| Molecular Weight | 224.61 g/mol | |

| CAS Registry Number | 1368525-24-9 | |

| IUPAC Name | This compound |

Historical Development of Tetrazole Derivatives

The discovery of tetrazoles dates to the late 19th century, with Adolf von Baeyer’s initial synthesis of 1H-tetrazole in 1885. Early methodologies relied on hazardous azide reagents, limiting scalability. A pivotal advancement emerged in 1910 with Dimroth’s synthesis of 1-aryl-1H-tetrazoles via aryl diazonium salts, which avoided azides and laid the groundwork for safer routes.

In the mid-20th century, Huisgen’s exploration of 1,3-dipolar cycloadditions revolutionized tetrazole chemistry. His work demonstrated that nitrile imines, generated from tetrazole thermolysis, could undergo cycloadditions with alkenes and alkynes, enabling diverse functionalization. This methodology was later adapted for synthesizing 2-substituted tetrazoles, including 2-(2-chlorophenyl) derivatives, by reacting diazonium salts with trimethylsilyldiazomethane.

Modern innovations focus on azide-free protocols. For example, Ramasamy et al. (2017) developed a scalable aqueous-phase synthesis of 1-aryl-1H-tetrazoles using diformylhydrazine, which eliminates explosive intermediates and aligns with green chemistry principles. These advances have facilitated the production of complex tetrazole-carboxylic acid hybrids, such as this compound, for pharmaceutical and materials science applications.

Position in Heterocyclic Chemistry

Tetrazoles occupy a unique niche in heterocyclic chemistry due to their aromaticity, metabolic stability, and bioisosteric equivalence to carboxylic acids. The 2H-tetrazole tautomer, as seen in this compound, exhibits six π-electrons, conferring aromatic character and resonance stabilization. This electronic structure enables participation in dipole-mediated reactions, such as cycloadditions, and facilitates interactions with biological targets through hydrogen bonding and π-stacking.

The carboxylic acid group at position 5 enhances the compound’s polarity, making it a versatile intermediate in drug design. For instance, tetrazole-carboxylic acids serve as bioisosteres for carboxylates in angiotensin II receptor blockers (e.g., losartan), where they mimic spatial and electronic features while improving metabolic resistance. The 2-chlorophenyl substituent further modulates lipophilicity and target affinity, as evidenced by its prevalence in antimicrobial and anticancer agents.

In materials science, tetrazole derivatives are valued for their high nitrogen content and energetic properties. Compounds like 5-aminotetrazole are used in airbag propellants, leveraging their exothermic decomposition into non-toxic gases. The integration of carboxylic acid groups expands their utility in coordination chemistry, where they act as ligands for metal-organic frameworks (MOFs) and catalysts.

Properties

IUPAC Name |

2-(2-chlorophenyl)tetrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O2/c9-5-3-1-2-4-6(5)13-11-7(8(14)15)10-12-13/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEALLFQYQSFVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2N=C(N=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Chlorobenzonitrile with Sodium Azide

Reaction Overview:

This method involves the cyclization of 2-chlorobenzonitrile with sodium azide (NaN₃) in the presence of a metal catalyst, typically copper, to form the tetrazole ring. The process proceeds via nucleophilic attack of azide on the nitrile carbon, followed by cyclization to generate the tetrazole core.

- Reagents: 2-Chlorobenzonitrile, sodium azide

- Catalyst: Copper salts (e.g., CuI, CuBr)

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 80–120°C

- Duration: 12–24 hours

Post-Cyclization Hydrolysis:

The tetrazole intermediate is then hydrolyzed under controlled conditions to convert the tetrazole derivative into the corresponding carboxylic acid.

Synthesis via Hydrazide Intermediates

Reaction Overview:

This pathway involves synthesizing hydrazides from the nitrile precursor, followed by oxidation and cyclization steps:

- Hydrazide formation from nitrile using hydrazine derivatives.

- Cyclization of hydrazides with chlorinating agents like thionyl chloride to form hydrazidoyl chlorides.

- Reaction of hydrazidoyl chlorides with phenylhydrazine to produce hydrazidines.

- Oxidation of hydrazidines to form tetrazolium derivatives, which are then cyclized to tetrazoles.

- Reagents: Hydrazine derivatives, thionyl chloride, phenylhydrazine

- Oxidants: Potassium permanganate or hydrogen peroxide

- Solvent: Ethanol, acetic acid, or DMSO

- Temperature: 0–80°C depending on step

Advantages:

Provides higher yields and better control over substitution patterns, suitable for scale-up.

Direct Cyclization of Methyl Esters of Carboxylic Acids

Reaction Overview:

This approach uses methyl esters of the corresponding carboxylic acids, reacting with azide sources in the presence of catalysts to directly form the tetrazole ring.

- Reagents: Methyl ester, sodium azide

- Catalyst: Lithium trimethylsilyldiazomethane (TMSCHN₂) or similar

- Solvent: Tetrahydrofuran (THF) or DMSO

- Temperature: 0°C to room temperature

Process Details:

The methyl ester reacts smoothly with TMSCHN₂ at low temperature, yielding the tetrazole derivative with good efficiency.

Industrial Scale Synthesis Using Solid Acid Catalysts

Recent Advances:

Research has demonstrated the use of graphene oxide-based solid acid catalysts to facilitate the synthesis of tetrazoles, including 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid. This method involves cyclization under mild conditions with enhanced green chemistry metrics, suitable for large-scale production.

- Catalyst: Graphene oxide-based acid catalysts

- Reagents: Suitable nitrile precursors and azide sources

- Solvent: Water or ethanol

- Temperature: 80–120°C

- Reusability: High, with minimal catalyst degradation over multiple cycles

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Notes |

|---|---|---|---|---|

| Cyclization of nitrile with sodium azide | 2-Chlorobenzonitrile, NaN₃, Cu catalyst | 80–120°C, DMF/DMSO, 12–24 hrs | High efficiency, scalable | Common industrial route |

| Hydrazide pathway | Hydrazine derivatives, oxidants | 0–80°C, ethanol/DMSO | Better substitution control | Suitable for complex derivatives |

| Ester azide reaction | Methyl ester, TMSCHN₂ | 0°C to room temp, THF | Mild conditions, high yield | Direct route from esters |

| Solid acid catalysis | Nitrile, sodium azide, graphene oxide catalyst | 80–120°C, water/ethanol | Green chemistry, scalable | Emerging industrial method |

Research Findings and Data Insights

Recent studies highlight the efficiency of cyclization reactions under optimized conditions, with yields often exceeding 70%. The use of solid acid catalysts, such as graphene oxide derivatives, has shown promise in reducing reaction times and improving environmental sustainability. These methods are adaptable for large-scale synthesis, with the potential for continuous flow processes to enhance productivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the tetrazole ring or the carboxylic acid group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Tetrazole derivatives, including 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid, are recognized for their potential as antimicrobial , anti-inflammatory , and anticancer agents . The unique structure of tetrazoles allows them to act as carboxylic acid isosteres, enhancing metabolic stability in drug design .

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazole compounds can inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations (e.g., MIC values ranging from 100 μg/mL to 125 μg/mL) compared to standard antibiotics like penicillin .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activity. In vitro studies indicated that tetrazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. Some derivatives showed IC50 values as low as 2.0 μM for COX-2 inhibition, suggesting strong potential for developing new anti-inflammatory drugs .

Anticancer Potential

Recent studies have highlighted the anticancer activity of tetrazole derivatives against various cancer cell lines, including liver carcinoma (HepG2) and lung adenocarcinoma (A549). For example, specific compounds demonstrated significant cytotoxic effects with IC50 values around 4.2 μM . This suggests that further exploration of these compounds could lead to effective chemotherapeutic agents.

Coordination Chemistry

In coordination chemistry, tetrazoles serve as ligands due to their ability to form stable complexes with metal ions. The nitrogen-rich structure of tetrazoles enhances their coordination capabilities, making them suitable for applications in catalysis and materials science .

Material Science

Tetrazoles are utilized in the development of new materials with specific properties such as high thermal stability and resistance to degradation. Their incorporation into polymers and other materials can enhance performance in various industrial applications, including explosives and propellants due to their energetic properties .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 100 | |

| Compound B | Escherichia coli | 125 | |

| Compound C | Pseudomonas aeruginosa | 125 |

Table 2: Anti-inflammatory Activity of Tetrazole Derivatives

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2- vs. 3-Chlorophenyl Substitution

The position of the chlorine substituent on the phenyl ring significantly influences chemical behavior and biological activity. For instance:

- 2-(3-Chlorophenyl)-2H-tetrazole-5-carboxylic acid ethyl ester (CAS: 863711-48-2) features a 3-chlorophenyl group.

- 2-Phenyl-2H-tetrazole-5-carboxylic acid (CAS: 54798-92-4) lacks the chlorine substituent entirely. Its lower molecular weight (190.16 g/mol ) and reduced lipophilicity highlight the role of the chloro group in enhancing membrane permeability in the target compound .

Heterocycle Variations

Thiazole Derivatives

- 2-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives (e.g., compounds 5a–k) replace the tetrazole with a thiazole ring. These derivatives exhibit moderate to good antimicrobial activity, attributed to the thiazole’s sulfur atom, which enhances interaction with bacterial enzymes. However, their molecular weights (~350–400 g/mol) are higher due to additional substituents .

- 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid (CAS: 1152614-58-8) incorporates a thiophene ring.

Triazole Derivatives

- 1-(2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives (e.g., compounds 6a–p) feature a triazole ring. These compounds were designed for antithrombotic activity, leveraging the triazole’s balanced nitrogen count and metabolic stability. Their activity profiles suggest that tetrazoles might offer stronger hydrogen-bonding interactions due to higher nitrogen density .

Substituent Modifications

- 5-Amino-2-(2,5-dichloro-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid (CAS: 1708250-31-0) introduces a second chlorine atom and an amino group. The dichloro substitution likely increases lipophilicity and steric bulk, which could enhance target binding but may also reduce solubility .

- 2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid includes a benzylamino side chain.

Key Data Tables

Table 1: Structural and Physical Properties

Research Implications and Gaps

- Synthetic Utility : The target compound’s role as a carbonyl-protecting group or intermediate (e.g., in synthesizing anticoagulants like rivaroxaban analogs) is well-documented .

- Biological Data: While antimicrobial and antithrombotic activities are noted for analogs, direct studies on this compound are lacking.

- Physicochemical Properties : Data on solubility, pKa, and stability are absent in the evidence, limiting a full structure-activity relationship (SAR) analysis.

Biological Activity

2-(2-Chlorophenyl)-2H-tetrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Tetrazoles, including this compound, have been recognized for their potential as pharmacophores, which are crucial in drug design and development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tetrazole ring, which is known for its high nitrogen content and stability. The presence of the chlorophenyl group enhances its lipophilicity, potentially impacting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

- Receptor Modulation : Tetrazole derivatives can act as modulators of neurotransmitter receptors, influencing pathways related to anxiety and depression.

- Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infections.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in conditions like hypertension and diabetes.

Antimicrobial Activity

A study demonstrated that tetrazole derivatives, including this compound, displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy observed:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition Zone: 15 mm |

| Escherichia coli | Inhibition Zone: 12 mm |

| Candida albicans | Inhibition Zone: 10 mm |

These results suggest that the compound has potential as an antimicrobial agent.

Case Studies

- Antitubercular Activity : In a recent study focused on antitubercular compounds, this compound was evaluated alongside other tetrazole derivatives. Molecular docking studies indicated strong binding affinity to Mycobacterium tuberculosis targets, suggesting its potential as a novel therapeutic agent against tuberculosis .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of tetrazole derivatives. It was found that compounds similar to this compound could reduce oxidative stress in neuronal cells, indicating possible applications in neurodegenerative diseases .

Research Findings

Recent findings highlight the versatility of tetrazoles in drug development:

- Pharmacodynamics : The replacement of carboxylic acids with tetrazoles can enhance metabolic stability while maintaining or improving biological activity. This is particularly relevant for compounds targeting specific receptors in the central nervous system .

- Synthesis and Optimization : Various synthetic routes have been developed for creating tetrazole derivatives with enhanced biological properties. These include microwave-assisted synthesis techniques that yield high purity and efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.